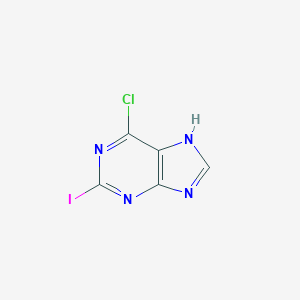

6-Chloro-2-iodopurine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-iodo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRNPDHDBPGZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463583 | |

| Record name | 6-Chloro-2-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18552-90-4 | |

| Record name | 6-Chloro-2-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18552-90-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 2 Iodopurine and Analogues

De Novo Synthesis Approaches

The de novo synthesis of 6-chloro-2-iodopurine often commences from readily available purine (B94841) precursors, such as hypoxanthine (B114508). These multi-step syntheses involve the strategic introduction of chloro and iodo substituents onto the purine ring.

Synthesis from Hypoxanthine Precursors

A common and efficient route to this compound begins with the conversion of hypoxanthine to 6-chloropurine (B14466). researchgate.net This initial step is typically achieved by treating hypoxanthine with an excess of phosphoryl oxychloride, often in the presence of a base like N,N-dimethylaniline, at elevated temperatures. researchgate.net The resulting 6-chloropurine serves as a crucial intermediate for subsequent functionalization. researchgate.net

To facilitate regioselective modifications, the N9 position of 6-chloropurine is often protected. A frequently used protecting group is the tetrahydropyranyl (THP) group, which can be introduced by reacting 6-chloropurine with 3,4-dihydro-2H-pyran. researchgate.net This protection prevents unwanted side reactions at the N9 position during the subsequent iodination steps. researchgate.net

Regiospecific Lithiation-Quenching Sequences

A key strategy for the introduction of the iodo group at the C2 position of the purine ring involves a regiospecific lithiation-quenching sequence. researchgate.net This method provides a high degree of control over the position of iodination, which is often difficult to achieve through direct electrophilic iodination. researchgate.net

The regioselective lithiation at the C2 position of the 9-THP-protected 6-chloropurine is accomplished using a strong, sterically hindered, non-nucleophilic base known as Harpoon's base, or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.netcsic.es The large steric bulk of LiTMP favors deprotonation at the less sterically hindered C2 position over the C8 position of the purine ring. researchgate.netontosight.ai This reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net The use of an excess of LiTMP ensures the complete formation of the 2-lithiated intermediate. csic.es

The 2-lithiated purine intermediate is highly reactive and is subsequently quenched with an electrophile to introduce a functional group that can be readily converted to an iodo group. researchgate.net Tributyltin chloride ((C₄H₉)₃SnCl) is an effective quenching agent for this purpose. researchgate.netwikipedia.org The reaction of the 2-lithiated purine with tributyltin chloride results in the formation of a 2-(tributylstannyl)purine derivative. researchgate.net This stannylation step is crucial as the tributyltin group can be easily and selectively replaced by iodine in a subsequent step. researchgate.net

Regioselective Iodination Procedures

The final step in the introduction of the iodine atom is the iododestannylation of the 2-(tributylstannyl)purine intermediate. researchgate.net This is a type of Stille reaction where the organostannane is reacted with an electrophilic iodine source. wikiwand.com Treating the 2-stannylated purine with iodine (I₂) readily affords the desired 2-iodo analogue in high yield. researchgate.net This method is highly regioselective, ensuring that the iodine is introduced specifically at the C2 position. researchgate.net

Deprotection Strategies for N-Protected Intermediates

Once the this compound core has been assembled, the N9-protecting group must be removed to yield the final product. In the case of the THP protecting group, acidic hydrolysis is a common deprotection method. researchgate.net However, a particularly efficient and mild method for the deprotection of the 9-THP group from 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine involves the use of copper(II) dichloride in a mixture of ethanol (B145695) and water at reflux. researchgate.net This method has been shown to provide a high yield of the deprotected this compound. researchgate.net

Copper(II) Dichloride-Mediated Deprotection

A highly efficient method for the removal of the tetrahydropyran-2-yl (THP) protecting group from 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)-9H-purine involves the use of copper(II) dichloride. researchgate.net Refluxing the protected purine with a catalytic amount (10 mol%) of copper(II) dichloride in a mixture of ethanol and water (95:5) results in a near-quantitative yield of 98% for the deprotection step. researchgate.net This method is noted for its high efficiency in cleaving the THP group to yield the desired this compound. researchgate.netresearchgate.net The final product can then be purified by flash column chromatography. researchgate.net

Functional Group Interconversions Leading to this compound

The introduction of an iodine atom at the C2 position of the purine ring is a critical step in the synthesis of this compound. This is often achieved through functional group interconversions, particularly aromatic Finkelstein reactions.

Aromatic Finkelstein Reactions for Purine Iodination

The Finkelstein reaction, a classic SN2 reaction involving halogen exchange, can be adapted for aromatic systems. wikipedia.org While aromatic chlorides are generally less reactive towards substitution by iodide, the reaction can be facilitated under specific conditions. wikipedia.org For purine systems, an acid-catalyzed aromatic Finkelstein reaction has been shown to be highly effective. acs.org Treatment of 6-chloropurine nucleoside derivatives with sodium iodide in the presence of trifluoroacetic acid (TFA) in butanone at low temperatures (-50 to -40 °C) leads to quantitative conversion to the corresponding 6-iodo analogues. acs.orgnih.govacs.org This method is significant as it provides a direct route to iodinated purines from their chloro-precursors. acs.org

Strategies for Selective Halogen Exchange

Achieving selectivity in halogen exchange is crucial when dealing with dihalogenopurines. The reactivity of halogens at different positions on the purine ring can be exploited to direct substitution. In 2,6-dihalogenopurines, the halogen at the C6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the halogen at the C2 position. scribd.com However, the reactivity can be influenced by the nature of the halogens themselves. For instance, the 2-iodide in this compound is more reactive towards nucleophilic displacement than a 2-chloride would be. researchgate.net Palladium-catalyzed cross-coupling reactions have also been employed to achieve substituent-dependent regioselectivity in the amidation of 2,6-dihalogenopurines. nih.gov These selective reactions are fundamental in the synthesis of specifically substituted purine derivatives. nih.govresearchgate.net

Synthesis of Key Protected Intermediates and Related Dihalogenopurines

Preparation of 6-Chloro-9H-purine and its Derivatives

6-Chloropurine is a common starting material in purine chemistry. It can be synthesized from hypoxanthine by treatment with excess phosphorus oxychloride in the presence of a tertiary amine like N,N-dimethylaniline at elevated temperatures. researchgate.net Various methods have been developed for the synthesis of 6-chloro-8-substituted-9H-purine derivatives, often involving the condensation of 6-chloropyrimidine-4,5-diamine (B126448) with different aldehydes or aromatic acids. researchgate.nettsijournals.comdoaj.org These reactions can be catalyzed by agents such as pyridine (B92270) or cellulose (B213188) sulfuric acid, offering efficient routes to a range of 6-chloropurine analogues. tsijournals.comdoaj.org

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Hypoxanthine | POCl₃, N,N-dimethylaniline | 6-Chloropurine | Not specified | researchgate.net |

| 6-Halo-4,5-diaminopyrimidine | Aromatic acid, pyridine | 6-Chloro-8-substituted-9H-purine | 75-90% | tsijournals.com |

| 6-Chloropyrimidine-4,5-diamine | Aldehydes, cellulose sulfuric acid | 6-Chloro-8-substituted-9H-purine | High to excellent | researchgate.netdoaj.org |

Synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)purine

Protection of the N9 position of 6-chloropurine is a common strategy to prevent side reactions and to enhance solubility in organic solvents. The tetrahydropyran-2-yl (THP) group is a widely used protecting group for this purpose. cas.cz The synthesis of 6-chloro-9-(tetrahydropyran-2-yl)purine is typically achieved by reacting 6-chloropurine with 3,4-dihydropyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like tetrahydrofuran (THF). cas.czrsc.org This reaction proceeds overnight under reflux conditions to give the desired N9-protected product in high yield. rsc.org

Following the protection step, a regiospecific lithiation at the C2 position using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (Harpoon's base) is performed. researchgate.netrsc.orgrsc.org This is followed by quenching with an electrophile. To introduce the iodine at the C2 position, the lithiated intermediate is first reacted with tributyltin chloride to form a 2-stannylated purine. researchgate.netrsc.orgrsc.org Subsequent treatment of this stannylated derivative with iodine affords the 2-iodo product, 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)-9H-purine, in high yield. researchgate.netrsc.org This sequential protection, lithiation, stannylation, and iodination strategy represents a robust pathway to this key dihalogenated purine intermediate. researchgate.netrsc.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| 6-Chloropurine | 3,4-Dihydropyran | p-Toluenesulfonic acid | 6-Chloro-9-(tetrahydropyran-2-yl)purine | 90% | cas.czrsc.org |

| 6-Chloro-9-(tetrahydropyran-2-yl)purine | n-Butyllithium, 2,2,6,6-Tetramethylpiperidine, Tributyltin chloride | - | 6-Chloro-9-(tetrahydro-pyran-2-yl)-2-(tributylstannyl)-9H-purine | Not specified | rsc.org |

| 6-Chloro-9-(tetrahydro-pyran-2-yl)-2-(tributylstannyl)-9H-purine | Iodine | - | 6-Chloro-2-iodo-9-(tetrahydro-pyran-2-yl)-9H-purine | High | researchgate.netrsc.org |

Reactivity Profiles and Transformational Chemistry of 6 Chloro 2 Iodopurine

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of purine (B94841) chemistry, enabling the introduction of a wide array of functional groups. In 6-chloro-2-iodopurine, the differing reactivity of the chlorine and iodine atoms allows for regioselective substitutions.

Comparative Reactivity of C2-Iodine versus C6-Chlorine Substituents

The reactivity of halogens in SNAr reactions on the purine ring is influenced by their position and identity. In the case of this compound, the chlorine atom at the C6 position is generally more susceptible to nucleophilic attack than the iodine atom at the C2 position. This heightened reactivity at C6 is a common feature in 2,6-dihalopurines. researchgate.net

This differential reactivity allows for selective displacement of the C6-chloro group while leaving the C2-iodo group intact, particularly when the reaction is carried out at or below room temperature. chem-soc.si For instance, treatment of this compound derivatives with nucleophiles like ammonia (B1221849) preferentially yields the corresponding 6-amino-2-iodopurine. However, the C2-iodine is more reactive than a C2-chlorine would be, allowing for milder reaction conditions for subsequent substitutions at this position compared to 2,6-dichloropurine (B15474). researchgate.netresearchgate.net

It is also noteworthy that in certain contexts, such as reactions with weakly basic arylamines without an acid catalyst, the C2-iodide can exhibit higher reactivity. researchgate.net The reaction conditions, including the nature of the nucleophile and the presence of catalysts, can therefore influence the relative reactivity of the two halogen substituents.

Displacement of Halides with Nitrogen-Containing Nucleophiles

The displacement of the halogen atoms in this compound with nitrogen-based nucleophiles is a key strategy for synthesizing a variety of purine analogues, including those with significant biological activity.

The synthesis of 2,6-diaminopurine (B158960) analogues often utilizes 2,6-dihalopurines as starting materials. researchgate.netresearchgate.net In the case of this compound, the greater reactivity of the C6-chlorine allows for a stepwise approach. First, the chlorine is displaced by an amine, followed by a second displacement at the C2 position, which may require more forcing conditions if the remaining halogen were chlorine. researchgate.netresearchgate.net The increased reactivity of the C2-iodide facilitates this second substitution under milder conditions. researchgate.netresearchgate.net This methodology is crucial for creating libraries of 2,6-diaminopurine analogues, which have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). researchgate.netresearchgate.net

The reaction of this compound with primary amines and anilines typically proceeds with initial substitution at the more reactive C6 position. researchgate.netchem-soc.siresearchgate.net This allows for the synthesis of N6-substituted-2-iodopurines. The subsequent displacement of the C2-iodine can then be achieved, often under different reaction conditions. researchgate.net

Kinetic studies on related 6-halopurine nucleosides have shown that with aliphatic amines, the order of reactivity is generally F > Br > Cl > I. However, with weakly basic anilines in the absence of an acid catalyst, the order can change to I > Br > Cl > F. researchgate.net The addition of an acid catalyst can again alter this reactivity order, highlighting the nuanced control that can be exerted over these substitution reactions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to functionalize halopurines. In this compound, the higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective coupling at the C2 position. researchgate.netrushim.ru This regioselectivity is a key advantage, enabling the synthesis of 2-substituted-6-chloropurines, which can then undergo further modification at the C6 position. chem-soc.sirushim.rucas.czavcr.cz

For example, Suzuki-Miyaura cross-coupling reactions of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid selectively yield 9-benzyl-6-chloro-2-phenylpurine. chem-soc.sirushim.ru This contrasts with the reaction of 9-benzyl-2,6-dichloropurine, which results in substitution at the C6 position. rushim.ru While the reaction at the C2-iodo position is selective, it has been noted to be slower than the coupling at the C6-chloro position of the corresponding dichloropurine, possibly due to stronger complexation of the iodide anion to the palladium catalyst. rushim.ru

This selective palladium-catalyzed coupling at the C2 position has been utilized in the synthesis of various purine derivatives, including 2-alkynyladenosines and 2-arylpurines. chem-soc.sinih.gov The resulting 2-substituted-6-chloropurines are versatile intermediates for further functionalization through either another cross-coupling reaction or a nucleophilic substitution at the C6 position. chem-soc.sicas.cz

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been effectively applied to this compound for the synthesis of various aryl- and alkenylpurine derivatives. thieme-connect.comresearchgate.net A key aspect of this chemistry is the regioselective substitution, which is dictated by the greater reactivity of the carbon-iodine bond over the carbon-chlorine bond in palladium-catalyzed systems. avcr.czrushim.ru

For instance, the reaction of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid, catalyzed by a palladium complex, selectively yields 9-benzyl-6-chloro-2-phenylpurine. thieme-connect.comrushim.ruresearchgate.net The reaction is often carried out using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium carbonate. chem-soc.si The choice of solvent can influence reaction efficiency, with anhydrous conditions in toluene (B28343) being favorable for electron-rich boronic acids and aqueous dimethoxyethane (DME) being suitable for electron-poor arylboronic acids. thieme-connect.comresearchgate.net The remaining chloro substituent at the C6 position can then be used for subsequent coupling or nucleophilic substitution reactions. avcr.cz

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ / K₂CO₃ | Toluene (anhydrous) | 9-Benzyl-6-chloro-2-phenylpurine | 81% | rushim.ru |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (>1 equiv.) | Pd(PPh₃)₄ / K₂CO₃ | Toluene (anhydrous) | 9-Benzyl-2,6-diphenylpurine | 88% | rushim.ru |

| Protected this compound 2'-deoxynucleoside | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene | Protected 6-chloro-2-(4-methoxyphenyl)purine 2'-deoxynucleoside | 83% | byu.edu |

Sonogashira Coupling for Alkynylpurine Synthesis

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a valuable method for synthesizing 6-alkynylpurine derivatives. byu.edu Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound derivatives proceeds with high regioselectivity at the C2 position. nih.govacs.org The reaction is typically catalyzed by a palladium complex, such as [Pd(PPh₃)₄], and a copper(I) co-catalyst, like copper iodide (CuI), in the presence of a base. byu.edunih.govacs.org

Studies have shown a significant difference in reactivity between the 6-chloro and 6-iodo analogues. For example, treatment of a protected this compound nucleoside with 1-hexyne (B1330390) resulted in the formation of the corresponding 2-alkynyl product in high yield, while the analogous 2,6-dichloropurine derivative showed no reaction under the same conditions. byu.edu This highlights the superior reactivity of the C-I bond in this transformation.

| Reactant 1 | Reactant 2 | Catalyst System/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Protected this compound nucleoside | 1-Hexyne | Pd(PPh₃)₄ / CuI / TEA | Not Specified | Protected 6-chloro-2-(hex-1-ynyl)purine nucleoside | 92% | byu.edu |

| Protected this compound nucleoside | 1-Hexyne | Pd(PPh₃)₄ / CuI / Cs₂CO₃ | DMF | Protected 6-chloro-2-(hex-1-ynyl)purine nucleoside | Not Specified | nih.govacs.org |

Copper-Catalyzed Reactions

Copper-catalyzed reactions also play a role in the derivatization of halopurines. While palladium is more common for C-C bond formation, copper catalysts are effective in certain transformations, including the formation of carbon-nitrogen and carbon-sulfur bonds. clockss.org For instance, copper(I) iodide has been used as a catalyst in the reaction of 4-(alkylamino)-5-iodopyrimidines with malononitrile (B47326) to form pyrrolo[2,3-d]pyrimidines, a reaction class that can be conceptually extended to purine systems. clockss.org

In the context of this compound chemistry, copper(II) dichloride has been employed in a different capacity: for the deprotection of a tetrahydropyranyl (THP) group from the N9 position of the purine ring. researchgate.net This reaction proceeds efficiently in an ethanol (B145695)/water mixture. researchgate.net

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine | Copper(II) dichloride (10 mol%) | Ethanol/Water (95:5) | This compound | 98% | researchgate.net |

Regioselectivity in Cross-Coupling Reactions at Purine Positions 2 and 6

The regioselectivity of cross-coupling reactions on dihalopurines is a critical feature for their synthetic application. avcr.cz In the case of this compound, the reaction site is determined by the relative reactivity of the two halogen substituents. thieme-connect.comavcr.cz The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycles of Suzuki-Miyaura and Sonogashira couplings. avcr.czmychemblog.com

This differential reactivity leads to a strong preference for substitution at the C2 position when this compound is treated with one equivalent of a coupling partner. thieme-connect.comavcr.czrushim.ru This is in contrast to 2,6-dichloropurine, where Suzuki-Miyaura coupling occurs preferentially at the C6 position. thieme-connect.comavcr.cz This predictable regioselectivity allows for a stepwise functionalization of the purine scaffold, enabling the synthesis of diverse 2,6-disubstituted purine derivatives. avcr.czrushim.ru

Miscellaneous Transformations

Reactivity in Strongly Basic Media

The behavior of halopurines in strongly basic media can lead to various transformations. While specific studies on this compound in strong bases are not extensively detailed in the provided search results, the general reactivity of purines suggests that reactions such as hydrolysis or amination can occur. wur.nl For example, other substituted purines are known to undergo amination with potassium amide in liquid ammonia. wur.nl The presence of two different halogen atoms in this compound could lead to competitive reactions, with the more reactive C-I bond potentially being more susceptible to nucleophilic attack or elimination under certain basic conditions.

Conversion to 6-Iodopurine (B1310063)

The transformation of this compound to 6-iodopurine requires the selective removal of the iodine at C2 and the replacement of the chlorine at C6 with iodine. A more direct conversion found in the literature is the synthesis of 6-iodopurine nucleosides from the corresponding 6-chloropurine (B14466) nucleosides via a Finkelstein-type reaction. byu.edu This involves treating the 6-chloropurine derivative with sodium iodide. byu.edu For the parent this compound, a multi-step sequence would likely be necessary. One plausible route involves the selective deiodination at the C2 position, followed by a halogen exchange reaction at the C6 position.

Applications of 6 Chloro 2 Iodopurine in Advanced Organic Synthesis

Construction of Complex Purine (B94841) Derivatives

The distinct chemical environments of the chloro and iodo substituents on the purine ring are the cornerstone of 6-chloro-2-iodopurine's utility. The greater reactivity of the C-I bond compared to the C-Cl bond towards various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enables a regioselective approach to molecular elaboration. researchgate.netavcr.cz This allows chemists to introduce a diverse range of substituents at the 2-position while leaving the 6-chloro group intact for subsequent modifications.

For instance, Suzuki-Miyaura cross-coupling reactions with arylboronic acids can be performed selectively at the 2-position of 9-benzyl-6-chloro-2-iodopurine to yield 6-chloro-2-phenylpurine. avcr.cz The remaining chlorine at the 6-position can then be subjected to further cross-coupling reactions or nucleophilic substitutions, providing a pathway to 2,6-disubstituted purine derivatives. avcr.cz This stepwise functionalization is a powerful tool for creating libraries of compounds with varied substitution patterns for structure-activity relationship (SAR) studies.

Similarly, Sonogashira coupling reactions with terminal alkynes can be directed to the 2-position, leading to the formation of 2-alkynyl-6-chloropurines. acs.org These intermediates can be further manipulated at the 6-position to generate a variety of complex purine structures. acs.org The ability to orchestrate these reactions with high regioselectivity underscores the importance of this compound as a template for the synthesis of functionalized purines. researchgate.netrsc.org

A simple and efficient synthesis of this compound itself has been developed from hypoxanthine (B114508). rsc.orgresearchgate.netresearchgate.net This method involves a regiospecific lithiation/quenching sequence of a protected 6-chloropurine (B14466) derivative, ensuring a reliable supply of this key starting material for more complex syntheses. rsc.orgresearchgate.netresearchgate.net

| Reaction Type | Position of Reactivity | Reactant | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-position | Arylboronic acid | 2-Aryl-6-chloropurine derivative |

| Sonogashira Coupling | 2-position | Terminal alkyne | 2-Alkynyl-6-chloropurine derivative |

Synthesis of Purine Nucleosides and Nucleoside Analogues

This compound is a crucial precursor in the synthesis of a broad spectrum of purine nucleosides and their analogues. medchemexpress.commedchemexpress.commedchemexpress.eu These molecules, which consist of a purine base attached to a sugar moiety, are of significant interest due to their wide-ranging biological activities. medchemexpress.commedchemexpress.commedchemexpress.euchemsrc.com

The synthesis of 9-ribosides, where a ribose sugar is attached to the N9 position of the purine ring, is a common application of this compound. Glycosylation reactions, such as the Vorbrüggen conditions, are employed to couple the purine base with a suitably protected ribose derivative. frontiersin.org For instance, the condensation of this compound with a protected ribosyl donor in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can afford the desired β-anomer of the nucleoside. acs.org

The reactivity of the purine base in these glycosylation reactions can be influenced by its substituents. In some cases, the presence of the iodo group at the 2-position can affect the reactivity of the nucleobase, necessitating careful optimization of the reaction conditions. frontiersin.org

The direct product of the glycosylation of this compound with a ribose derivative is this compound-9-riboside. medchemexpress.commedchemexpress.comchemscene.com This key intermediate serves as a versatile platform for the synthesis of a multitude of 2,6-disubstituted purine ribonucleosides. An economical synthetic method for the preparation of the acetylated form, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine, has been reported, highlighting its importance as a precursor for various adenosine (B11128) analogues. nih.gov

The differential reactivity of the 6-chloro and 2-iodo groups is preserved in the nucleoside, allowing for sequential modifications. For example, palladium-catalyzed cross-coupling reactions can be selectively performed at the 2-position, followed by nucleophilic substitution or another cross-coupling reaction at the 6-position. avcr.cz This enables the synthesis of a diverse library of 2,6-disubstituted purine nucleosides for biological evaluation. avcr.cz

The versatility of this compound extends to the synthesis of nucleoside analogues with modified sugar moieties. avcr.cz These modifications are often introduced to enhance the metabolic stability or alter the biological activity of the resulting nucleosides. For example, this compound can be condensed with conformationally locked sugar analogues, such as those derived from bicyclo[3.1.0]hexane systems, under Mitsunobu conditions. acs.orgnih.gov

Furthermore, the synthesis of nucleosides with other sugar modifications, such as 2'-deoxyribosides or acyclic sugar mimics, can be achieved using this compound as the starting purine base. avcr.cznih.gov The ability to couple this dihalogenated purine with a variety of sugar derivatives underscores its importance in generating structural diversity in nucleoside chemistry. avcr.cz

| Starting Material | Reaction | Product |

|---|---|---|

| This compound and protected ribose | Glycosylation (e.g., Vorbrüggen) | This compound-9-riboside |

| This compound and modified sugar | Condensation (e.g., Mitsunobu) | Nucleoside analogue with modified sugar |

Precursors for Biologically Active Molecules

A significant application of this compound lies in its role as a key intermediate for the synthesis of biologically active molecules, particularly inhibitors of enzymes involved in cell cycle regulation.

The 2,6,9-trisubstituted purine scaffold is a well-established pharmacophore for the inhibition of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in cell cycle progression. researchgate.netresearchgate.net Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This compound is an ideal starting material for the construction of libraries of 2,6-diaminopurine (B158960) analogues, which are potent CDK inhibitors. researchgate.netresearchgate.net The synthetic strategy typically involves the sequential displacement of the halogen atoms with various amines. Due to the higher reactivity of the 2-iodo group, nucleophilic aromatic substitution with a primary amine can be achieved under milder conditions compared to the corresponding 2-chloro derivative. researchgate.net This allows for the selective introduction of a substituent at the 2-position. Subsequently, a different amine can be introduced at the 6-position to generate the desired 2,6-diaminopurine structure. This systematic approach facilitates the exploration of the chemical space around the purine core to optimize CDK inhibitory activity. researchgate.netresearchgate.netnih.gov

Building Blocks for Receptor Agonists and Antagonists

This compound serves as a critical starting material in the synthesis of various ligands for purinergic receptors, which are crucial targets in drug discovery. Its utility lies in the differential reactivity of the chlorine and iodine substituents, allowing for sequential and regioselective modifications. This dihalogenated purine is a key intermediate for creating both receptor agonists, which activate receptors, and antagonists, which block them.

A significant application is in the preparation of potent and selective A3 adenosine receptor (A₃AR) agonists. For instance, it is used in the multi-step synthesis of conformationally locked methanocarba nucleoside analogues. chemicalbook.comnih.gov The process involves coupling this compound with a suitable sugar-like bicyclic system, followed by further functionalization. nih.govacs.org One notable synthesis involves a Mitsunobu reaction to couple this compound with a bicyclo[3.1.0]hexane derivative, which ultimately leads to highly potent A₃AR agonists like MRS5698, a compound that has shown efficacy in protecting against chronic neuropathic pain. nih.govacs.org

Furthermore, this compound is a reagent in the synthesis of P2Y₁ receptor antagonists. chemicalbook.com The well-known antagonist MRS 2500, a tetraammonium salt that potently inhibits ADP-induced aggregation of human platelets, is synthesized using this purine derivative as a precursor. chemicalbook.com The strategic placement of the chloro and iodo groups on the purine core allows for specific chemical transformations necessary to build the complex structure of these receptor ligands.

Synthesis of Cytostatically Active Purine Derivatives

The purine scaffold is central to the structure of many compounds with cytostatic activity, which can inhibit cell growth and proliferation. This compound and its nucleoside derivatives are valuable intermediates in the synthesis of these potentially therapeutic agents. medchemexpress.com Purine nucleoside analogs, in general, exhibit broad antitumor activity against indolent lymphoid malignancies by mechanisms that include inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com

Research has explored the synthesis of various 6-substituted 2-(hydroxymethyl)purine derivatives starting from 6-chloro-2-iodopurines. cas.cz The synthetic strategy involves regioselective Pd-catalyzed cross-coupling reactions. cas.czgrafiati.com For example, the reaction of a protected this compound with [(benzoyloxy)methyl]zinc iodide yields 2-[(benzoyloxy)methyl]-6-chloropurines. These intermediates can then be converted into a range of 2-(hydroxymethyl)purine derivatives. cas.czgrafiati.com However, in one study, the resulting 6-substituted 2-(hydroxymethyl)purine bases and nucleosides did not show significant cytostatic activity. cas.cz

Similarly, a series of 2-substituted-6-phenyl-9-(β-D-ribofuranosyl)purines were synthesized from 2,6-dihalopurine precursors. researchgate.net Despite the fact that 6-arylpurine ribonucleosides are known to possess cytostatic activity, the specific compounds prepared in this series, including those derived from 2-halo-6-phenylpurines, did not exhibit considerable cytostatic effects. researchgate.netacs.org These findings highlight that while this compound is a versatile building block, the ultimate biological activity is highly dependent on the final substitutions on the purine ring.

Development of Anti-HCV Agents

Derivatives of this compound are instrumental in the development of compounds aimed at combating the Hepatitis C virus (HCV). Purine ribonucleosides that are substituted with aryl groups at the 6-position are recognized for their potent anti-HCV activity. cas.cz The synthesis of these molecules can leverage this compound as a starting material, where the halogen atoms serve as handles for introducing the necessary chemical diversity through cross-coupling reactions.

The biosynthesis of 6-halogenated purine nucleosides using thermophilic microorganisms has also been explored as an environmentally friendly method to produce antiviral compounds. unlp.edu.ar While this specific study successfully produced 6-chloro, 6-bromo, and 6-iodo-purine nucleosides, demonstrating the potential for enzymatic synthesis of anti-HCV precursors, the direct use of this compound as a substrate in this biocatalytic system was not the primary focus. unlp.edu.arconicet.gov.ar

The broader context for this research is the inhibition of enzymes essential for viral replication, such as IMPDH (inosine monophosphate dehydrogenase). uga.edu Modified purine systems, including C-2 and C-6 functionalized analogues, are designed as potential inhibitors of this key enzyme in the de novo biosynthesis of purine nucleotides. uga.edu The strategic design of these inhibitors often relies on versatile starting materials like this compound to create a range of derivatives for screening and optimization. acs.org

Development of Chemical Libraries

This compound is a highly valuable template for generating chemical libraries, which are collections of diverse compounds used in high-throughput screening to discover new drug leads. researchgate.net Its utility stems from the ability to perform selective and sequential reactions at the C-2 and C-6 positions, allowing for the systematic creation of a wide array of 2,6,9-trisubstituted purine analogues. researchgate.netresearchgate.net

This approach has been particularly significant in the search for inhibitors of cyclin-dependent kinases (CDKs), enzymes that are key regulators of the cell cycle and are important targets for anti-cancer therapies. researchgate.netnih.gov The discovery of potent CDK inhibitors like purvalanol A, a 2,6,9-trisubstituted purine, spurred the preparation of extensive chemical libraries of similar compounds. researchgate.netresearchgate.net The synthesis of these libraries often relies on the nucleophilic displacement of halogens from 2,6-dihalogenopurines, making this compound an ideal starting scaffold. researchgate.net

An efficient synthesis of this compound itself has been developed, underscoring its importance as a foundational building block. rsc.orgresearchgate.net The methodology allows for the creation of this versatile template, which can then be elaborated through various chemical reactions, such as Suzuki-Miyaura cross-coupling, to introduce a wide range of substituents, thereby rapidly generating a library of novel purine derivatives for biological evaluation. acs.orgresearchgate.net

Spectroscopic and Structural Elucidation of 6 Chloro 2 Iodopurine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of purine (B94841) derivatives. Through various one- and two-dimensional experiments, it is possible to assign every proton and carbon atom, confirm the position of substituents, and investigate dynamic processes like protonation.

The ¹H and ¹³C NMR spectra of 6-chloro-2-iodopurine and its precursors provide characteristic signals that are crucial for structural verification. In a typical precursor, 6-chloro-9-(tetrahydropyran-2-yl)purine (6-chloro-9-THP-purine), the proton spectrum shows a key singlet for the H-8 proton at approximately 8.61 ppm. researchgate.net After the introduction of the iodine atom at the C-2 position, this proton environment is slightly altered.

For the final product, this compound, the ¹H NMR spectrum in DMSO-d₆ is characterized by a singlet corresponding to the H-8 proton. The ¹³C NMR spectrum displays distinct resonances for the five carbon atoms of the purine core. The chemical shifts are influenced by the electronegativity of the halogen substituents and the electronic structure of the heterocyclic system.

Below are the approximate chemical shift assignments for this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-2 | - | ~119.5 |

| C-4 | - | ~153.7 |

| C-5 | - | ~133.0 |

| C-6 | - | ~150.9 |

| H-8 / C-8 | ~8.45 | ~146.1 |

| Note: Data are compiled from typical values for purine systems and may vary slightly based on solvent and experimental conditions. |

HMBC is a two-dimensional NMR technique that is indispensable for confirming the regioselectivity of substitution on the purine ring, particularly in distinguishing between N-7 and N-9 isomers. researchgate.net This experiment detects long-range (typically 2-3 bond) correlations between protons and carbons.

In the synthesis of this compound, which often proceeds via a 9-protected intermediate like 6-chloro-9-THP-purine, HMBC is used to verify that the protecting group is attached to the N-9 position. rsc.orgrsc.org This is confirmed by observing a correlation between the anomeric proton of the THP group (H-1') and the C-4 and C-8 carbons of the purine ring. researchgate.netresearchgate.net The absence of a correlation between H-1' and C-5 or C-6 rules out N-7 substitution.

Furthermore, HMBC confirms the regioselective iodination at the C-2 position. researchgate.net Key correlations observed include:

A ³J coupling between the H-8 proton and the C-4 and C-5 carbons. researchgate.netresearchgate.net

Correlations from the H-1' proton of the protecting group to C-4 and C-8, confirming the N-9 linkage. researchgate.netresearchgate.net

These specific correlations provide unambiguous evidence for the formation of the desired 6-chloro-2-iodo-9-substituted purine structure. rsc.orgrsc.org

¹⁵N NMR spectroscopy is a powerful tool for determining the site of protonation in nitrogen-containing heterocycles like purines. ipb.pt The chemical shift of a nitrogen atom is highly sensitive to its electronic environment; protonation of a "pyridine-like" nitrogen (one that is not part of an N-H bond) induces a significant upfield shift (a move to lower ppm values) in its resonance signal. ipb.ptscispace.com

In the case of a purine derivative such as this compound, there are several potential nitrogen sites for protonation (N-1, N-3, N-7). By monitoring the ¹⁵N NMR spectrum upon the addition of acid, the protonation site can be identified. For instance, a study on a 9-methylpurine (B1201685) derivative demonstrated that upon addition of trifluoroacetic acid, the N-1 resonance shifted upfield by approximately 84 ppm, while the chemical shifts for N-3, N-7, and N-9 remained largely unchanged. ipb.pt This provided conclusive evidence for exclusive protonation at the N-1 position.

Therefore, if this compound were subjected to acidic conditions, a large upfield shift for one specific nitrogen signal in the ¹⁵N NMR spectrum would definitively identify it as the primary site of protonation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, offering precise coordinates of each atom in the crystal lattice. This technique has been used to confirm the molecular structure of this compound and its key precursors. researchgate.netrsc.orgrsc.org

The molecular structures of both 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine and the final deprotected this compound have been confirmed by X-ray crystallography. rsc.orgresearchgate.net The crystal structure analysis verifies the planarity of the purine ring system and confirms the positions of the chloro and iodo substituents.

The table below presents selected bond lengths and angles for this compound, which are consistent with the established geometry of purine systems.

| Bond/Angle | Value |

| C(2)–I(2) | ~2.09 Å |

| C(6)–Cl(6) | ~1.74 Å |

| N(1)–C(2) | ~1.34 Å |

| C(5)–C(6) | ~1.41 Å |

| N(7)–C(8) | ~1.31 Å |

| N(9)–C(8) | ~1.36 Å |

| N(1)–C(2)–N(3) | ~127.5° |

| C(5)–C(6)–N(1) | ~127.3° |

| Note: Data derived from crystallographic information file for this compound. researchgate.net Values are typical and serve as representative examples. |

Analysis of the crystal packing of this compound reveals the presence of significant intermolecular interactions that stabilize the crystal lattice. rsc.org In the crystal structure of the deprotected molecule, the packing is influenced by the solvent used for recrystallization (e.g., water). researchgate.net

Key interactions observed in the solid state include:

π-stacking: The planar heterocyclic purine rings stack on top of one another, an interaction that is common in aromatic systems and contributes significantly to crystal stability. researchgate.net

Hydrogen Bonding: When crystallized from aqueous solvents, water molecules can be incorporated into the crystal lattice. Hydrogen bonds are formed between the nitrogen atoms of the purine ring (specifically N-7) and the halogen substituents (I(2) and Cl(6)) with the hydrogen atoms of these water molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Purity

Mass spectrometry is a fundamental tool for the analysis of this compound, providing precise information on its molecular weight and the purity of the sample.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecule. For instance, HRMS analysis of a derivative confirmed its expected molecular formula. acs.org The technique is often coupled with liquid chromatography (HPLC-MS) for enhanced separation and analysis of complex mixtures containing purine derivatives. researchgate.netroyalsocietypublishing.org In the synthesis of various purine analogues, HRMS is routinely used to confirm the elemental composition of newly synthesized compounds, ensuring that the correct product has been formed. acs.orgnih.gov For example, the HRMS data for 2-iodo-6-chloropurine 9-riboside bisphosphate was used to confirm its elemental formula as C₁₃H₁₇N₅O₈P₂I. nih.gov

Table 1: Representative HRMS Data for a this compound Derivative

| Compound | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ | Molecular Formula |

|---|

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions involving this compound and to get a preliminary assessment of product purity. researchgate.netresearchgate.net For instance, in the synthesis of 6-chloro-9H-purine, TLC was used to track the consumption of the starting material, hypoxanthine (B114508). mdpi.com The purity of various synthesized purine derivatives is often initially checked by TLC, using a suitable mobile phase to separate the product from any remaining reactants or byproducts. royalsocietypublishing.orgnih.govgoogle.com Visualization is typically achieved under UV light at 254 nm. researchgate.netresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of this compound and its derivatives. synhet.com This technique is particularly useful for confirming the identity and purity of these compounds. researchgate.netroyalsocietypublishing.org In the synthesis of halogenated purines, HPLC is used to obtain highly pure products. koreascience.krdtic.mil For example, the purity of various synthesized C6-substituted purine derivatives was confirmed to be greater than 95% by HPLC analysis. acs.orgnih.gov

Table 2: HPLC Purity Analysis of a this compound Derivative

| Compound | Purity (%) | Retention Time (min) |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation at various wavelengths. synhet.com The IR spectrum of a related compound, 6-chloro-9-(tetrahydropyran-2-yl)purine, a precursor in the synthesis of this compound, displays characteristic absorption bands. researchgate.net These bands correspond to specific bond vibrations within the molecule, such as N-H, C-H, C=N, and C-Cl stretches, providing structural insights. researchgate.netresearchgate.net For example, the IR spectrum of a 6-chloro-purine derivative showed characteristic peaks confirming the presence of the purine ring structure and the chloro-substituent. mdpi.com

Table 3: Selected IR Absorption Bands for a 6-Chloro-purine Precursor

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3107 |

| C-H stretch | 2959, 2938, 2873 |

| C=N, C=C stretch (aromatic) | 1595, 1568 |

| C-O stretch | 1086, 1045 |

Computational Chemistry and Modeling of 6 Chloro 2 Iodopurine Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of purine (B94841) derivatives. Methods like Density Functional Theory (DFT) are employed to predict the electronic structure and reactivity, which are fundamental to understanding a molecule's behavior.

Studies have utilized DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts of halogenated purine nucleosides. nih.gov For a series of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides, DFT calculations successfully assigned the ¹⁵N chemical shifts, which were determined experimentally using the ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) method. nih.gov The accuracy of these calculations was notably enhanced by including solvation effects, highlighting the importance of the molecular environment. nih.gov These calculations provide a detailed picture of how the electronegativity and size of the halogens at the C6 position, as well as the iodine at the C2 position, influence the electron distribution across the purine ring system. nih.govresearchgate.net

Furthermore, early theoretical work on the purine ring system provided foundational insights into its reactivity. Electron density calculations predicted that nucleophilic substitution would more readily occur at the C6 and C8 positions than at the C2 position. cdnsciencepub.com This prediction aligns with experimental observations where the chlorine at C6 of 6-chloro-2-iodopurine is typically more reactive to nucleophilic displacement than the iodine at C2 under many conditions. However, the reactivity can be modulated. For instance, in palladium-catalyzed cross-coupling reactions, the C2-iodine bond is more reactive, demonstrating the nuanced interplay between the substrate's electronic properties and the reaction mechanism. avcr.cz

Quantum mechanical calculations have also been used to determine the relative stability of different purine tautomers, concluding that the 7H- and 9H-tautomers are significantly more stable and are the forms predominantly detected in solution.

Table 1: Theoretical vs. Experimental Data for Halogenated Purine Derivatives This table summarizes the application of DFT calculations in the characterization of halogenated purines.

| Computational Method | Investigated Property | Key Finding | Reference |

| Density Functional Theory (DFT) | ¹⁵N and ¹³C NMR Chemical Shifts | Complete chemical-shift assignments were made with the aid of DFT calculations. nih.gov | nih.govresearchgate.net |

| Density Functional Theory (DFT) | Solvation Effects | Including solvation effects in calculations significantly improved the precision of predicted ¹⁵N chemical shifts. nih.gov | nih.gov |

| Electron Density Calculations | Reactivity Prediction | Predicted that nucleophilic attack is favored at positions 8 and 6 over position 2. cdnsciencepub.com | cdnsciencepub.com |

| Quantum Mechanical Calculation | Tautomer Stability | The 7H- and 9H-tautomers are energetically favored over 1H- and 3H-tautomers. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To translate the electronic properties of this compound derivatives into an understanding of their biological activity, researchers utilize molecular docking and molecular dynamics (MD) simulations. These techniques model the interaction between a small molecule (ligand) and its protein target, predicting binding conformations and affinities.

Derivatives of this compound are frequently studied as ligands for adenosine (B11128) receptors (ARs), a class of G protein-coupled receptors. For example, molecular docking has been used to study how N⁶- and C2-substituted adenine (B156593) derivatives, synthesized from this compound, interact with a homology model of the human A₃ adenosine receptor (hA₃AR). nih.gov Similarly, docking studies of C2-hexynyl substituted nucleosides derived from this compound into the human A₂A adenosine receptor (hA₂AAR) crystal structure have provided rationales for observed binding affinities. acs.orgacs.org These studies revealed that the rigid structure of certain analogues could lead to a loss of key hydrogen bonds, resulting in lower binding affinity compared to more flexible counterparts. acs.orgacs.org

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. MD simulations have been used to assess the stability of binding modes predicted by docking. nih.gov In one study, MD simulations of a ligand-receptor complex for up to 150 ns confirmed that the receptor adopts a stabilized, closed conformation upon ligand binding. unimi.it

The analysis of binding modes from computational studies reveals critical interactions that govern ligand recognition and affinity. For derivatives of this compound, these interactions often involve the purine core and its substituents.

In studies of A₃AR antagonists, modeling suggested an "inverted" binding mode for some adenine derivatives. nih.gov Instead of the N6 and N7 atoms of the purine ring forming hydrogen bonds, as is typical for adenosine agonists, the N3 and N9 atoms were predicted to form H-bonds with a key asparagine residue (N250⁶·⁵⁵). nih.gov This alternative binding orientation helps to explain the structure-activity relationships observed for these antagonists. nih.gov

Docking of truncated (N)-methanocarba nucleosides into the hA₂AAR structure highlighted the importance of specific hydrogen bonds for high affinity. acs.org The loss of these interactions, due to the conformational rigidity of the methanocarba scaffold, was confirmed by the computational model and explained the observed 14-fold decrease in potency for one derivative compared to its more flexible thioadenosine counterpart. acs.org

Molecular modeling of a different class of derivatives targeting the peroxisome proliferator-activated receptor γ (PPARγ) showed that the purine ring could mimic the binding mode of the 1,3-thiazolidinedione ring of the known drug rosiglitazone. nih.gov

Table 2: Predicted Binding Interactions of this compound Derivatives This table details key amino acid residues and interactions identified through molecular modeling studies.

| Biological Target | Derivative Type | Key Interacting Residue(s) | Predicted Interaction Type | Reference |

| Human A₃ Adenosine Receptor (hA₃AR) | N⁶, C2-substituted adenines | Asn250⁶·⁵⁵ | Hydrogen bonding with purine N3 and N9 | nih.gov |

| Human A₂A Adenosine Receptor (hA₂AAR) | Truncated (N)-methanocarba nucleosides | Not specified | Loss of key hydrogen bonding | acs.orgacs.org |

| Human P2Y₁ Receptor | (N)-methanocarba analogues | Not specified | Receptor docking used to explain SAR | scispace.com |

| PPARγ Ligand Binding Domain | Truncated 1'-homologated adenosine | Not specified | Purine ring mimics 1,3-thiazolidinedione | nih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are integral to modern structure-activity relationship (SAR) studies, providing a rational framework for interpreting experimental data and designing new compounds. By correlating structural modifications of the this compound template with changes in biological activity, researchers can build predictive models.

Computational SAR studies on A₃AR antagonists have explored how substitutions at the N⁶ and C2 positions of the adenine core influence binding affinity and selectivity. nih.gov These studies combine the synthesis of derivative libraries with molecular modeling to understand why certain substituents enhance activity while others diminish it. For instance, the combination of a small N⁶-substituent with a 2-alkynyl group was found to be favorable for A₃AR affinity. nih.gov

For P2Y₁ receptor antagonists, SAR and receptor docking were used to rationalize the high potency of a 2-iodo substituted (N)-methanocarba analogue, which was found to be the most potent and selective P2Y₁ antagonist reported at the time. scispace.com The computational models helped to understand how the size and electronics of the 2-iodo group contributed to this enhanced affinity. scispace.com

Molecular modeling has also been used to explore the SAR of A₃AR agonists that surprisingly lack the exocyclic N⁶-amino group, which was long considered essential for activity. acs.org These computational studies helped to identify other stabilizing interactions within the receptor binding pocket that could compensate for the loss of this key hydrogen-bonding group, thereby redefining the A₃AR pharmacophore. acs.org In some cases, 3D-QSAR (Quantitative Structure-Activity Relationship) analysis is employed to build a statistical model that predicts the activity of new purine derivatives. grafiati.com

Future Directions and Emerging Research Avenues for 6 Chloro 2 Iodopurine

Exploration of Novel Synthetic Pathways

While effective methods for the synthesis of 6-Chloro-2-iodopurine exist, there is ongoing interest in developing more efficient, cost-effective, and environmentally benign pathways. Current prominent methods start from either hypoxanthine (B114508) or 6-chloropurine (B14466). rsc.orgresearchgate.netresearchgate.netnih.gov

One established route begins with hypoxanthine, which is first converted to 6-chloropurine. researchgate.netresearchgate.net The purine's N9 position is then protected, typically with a tetrahydropyranyl (THP) group. researchgate.netnih.gov A key step involves a regiospecific lithiation at the C2 position followed by quenching with an electrophile. Specifically, using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and then tributyltin chloride installs a stannyl (B1234572) group at C2. researchgate.netnih.gov Subsequent treatment with iodine replaces the stannyl group to yield the 2-iodo derivative. researchgate.netnih.gov A final deprotection step removes the THP group to afford this compound. researchgate.netnih.gov Another reported method involves the direct treatment of 2,6-dichloropurine (B15474) with hydriodic acid. acs.org

| Starting Material | Key Steps | Reagents | Overall Yield | Reference |

| Hypoxanthine | Chlorination, N9-protection, Lithiation/Stannylation, Iodination, Deprotection | POCl₃, Dihydropyran, LiTMP, n-Bu₃SnCl, I₂, CuCl₂ | 54% | researchgate.net |

| 6-Chloropurine | N9-protection, Stannylation, Iodination, Deprotection | Dihydropyran, LiTMP, n-Bu₃SnCl, I₂, CuCl₂ | High | nih.gov |

| 2,6-Dichloropurine | Halogen Exchange | Hydriodic Acid (HI) | - | acs.org |

This table summarizes existing synthetic strategies for this compound.

Development of New Catalytic Transformations

The true synthetic power of this compound lies in its capacity for selective, stepwise functionalization through catalytic cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond under palladium catalysis (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions) is well-established. avcr.czcas.czchem-soc.si This allows for the introduction of a diverse range of substituents at the C2 position while leaving the C6 chloro-substituent intact for subsequent modification.

Emerging research is focused on expanding the toolkit of catalytic transformations beyond standard palladium-catalyzed reactions. This includes:

Iron-Catalyzed Cross-Coupling: The exploration of more earth-abundant and less expensive catalysts, such as iron, for C-C bond formation is a promising avenue. avcr.cz Developing iron-catalyzed methods that retain the high regioselectivity seen with palladium would be a significant advance.

Photoredox Catalysis: Light-mediated reactions offer mild conditions and unique reactivity pathways. The development of photoredox methods for the functionalization of this compound could enable the introduction of novel functional groups that are incompatible with traditional thermal catalytic cycles.

Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as organocatalysis or biocatalysis, could unlock unprecedented transformations, leading to highly complex purine (B94841) architectures in a single step.

The goal is to develop catalytic systems with broader substrate scope, higher turnover numbers, and the ability to perform sequential, one-pot reactions, thereby streamlining the synthesis of complex purine libraries.

| Reaction Type | Catalyst/Reagents | Position Selectivity | Application | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | C2 > C6 | C-C bond formation (arylation) | chem-soc.si |

| Hydroxymethylation | Pd(PPh₃)₄, [(Benzoyloxy)methyl]zinc iodide | C2 > C6 | Introduction of a hydroxymethyl group | cas.cz |

| Sonogashira | Pd(PPh₃)₄, CuI, Alkyne | C2 > C6 | C-C bond formation (alkynylation) | nih.govnih.gov |

| Hiyama | KF, CuI, Perfluoroalkylsilane | C6 (on 6-iodopurines) | Perfluoroalkylation | avcr.cz |

This table highlights key catalytic reactions utilizing the differential reactivity of dihalopurines like this compound.

Advanced Applications in Chemical Biology and Drug Discovery

This compound is a cornerstone intermediate in the synthesis of numerous biologically active compounds. Its utility stems from its role as a template for creating libraries of 2,6,9-trisubstituted purines, a motif found in many potent enzyme inhibitors and receptor ligands. researchgate.netresearchgate.net

Notable applications include:

Kinase Inhibitors: It has been used as a precursor for analogues of purvalanol A, a potent cyclin-dependent kinase (CDK) inhibitor, which is crucial for controlling cell proliferation. researchgate.netresearchgate.net

GPCR Ligands: The scaffold has been instrumental in developing potent and selective antagonists for the P2Y₁ receptor and agonists for the A₃ adenosine (B11128) receptor (A₃AR), which are involved in thrombosis and inflammation, respectively. nih.govnih.gov

Nuclear Receptor Modulators: Synthesis of dual PPARγ/δ modulators, which have potential applications in treating metabolic diseases, has been achieved using this compound as a key starting material. nih.gov

Ion Channel Modulators: The compound serves as an intermediate in the creation of P2X7 antagonists, which are being investigated for the treatment of neuroinflammation. acs.org

Future research will leverage this versatile scaffold to design sophisticated chemical probes for studying biological systems. By incorporating reporter tags, photo-crosslinkers, or affinity labels, derivatives of this compound can be used to identify and validate new drug targets, map protein-ligand interactions, and elucidate complex signaling pathways. Its role as a precursor to a wide range of purine nucleoside analogues further expands its potential in developing antitumor and antiviral agents. medchemexpress.commdpi.com

Integration with Combinatorial Chemistry and High-Throughput Screening

The sequential and regioselective reactivity of this compound makes it an ideal building block for combinatorial chemistry. It enables the rapid generation of large, diverse chemical libraries through parallel synthesis. By first reacting a set of building blocks at the C2 position (via the iodo group) and then introducing a second set of diverse functionalities at the C6 position (via the chloro group), a matrix of unique compounds can be efficiently synthesized.

This approach was highlighted in the development of CDK inhibitors, where chemical libraries of 2,6-diaminopurine (B158960) analogues were prepared for screening. researchgate.netresearchgate.net The integration of this synthetic strategy with high-throughput screening (HTS) platforms accelerates the drug discovery process significantly. Large libraries of purine derivatives can be rapidly evaluated against a panel of biological targets to identify "hits."

Future directions will involve more sophisticated library designs and screening technologies:

Diversity-Oriented Synthesis (DOS): Using this compound as a starting point to create libraries with high skeletal and stereochemical diversity, moving beyond simple substituent variation.

DNA-Encoded Libraries (DELs): Adapting the selective chemistry of this compound to DNA-compatible conditions would allow for the creation of massive libraries where each compound is tagged with a unique DNA barcode, enabling affinity-based screening against a wide range of protein targets simultaneously.

High-Content Screening (HCS): Screening libraries derived from this compound in cell-based assays using automated microscopy to assess multiple phenotypic parameters, providing richer data on the biological effects of the compounds.

The journal Combinatorial Chemistry & High Throughput Screening frequently covers such advances that are critical for leveraging scaffolds like this compound in modern drug discovery. benthamscience.comcijournal.ru

Computational Design of Next-Generation Purine Analogues

While synthetic exploration provides the chemical matter, computational chemistry offers the blueprint for designing the next generation of purine analogues with enhanced potency, selectivity, and drug-like properties. Starting with the known three-dimensional structures of targets like kinases, G-protein coupled receptors, and nuclear receptors, computational methods can guide the derivatization of the this compound scaffold.

Key computational approaches include:

Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins, chemists can perform molecular docking simulations to predict how different substituents at the C2, C6, and N9 positions of the purine ring will interact with the binding site. This allows for the in silico design of compounds with optimized interactions before committing to chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the biological activity data from a library of synthesized analogues, QSAR models can be built to correlate specific physicochemical properties with activity. These models can then predict the potency of virtual compounds, helping to prioritize synthetic efforts.

Pharmacophore Modeling: Identifying the key spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This "pharmacophore" can then be used to search virtual libraries or guide the design of novel scaffolds that mimic the active conformation of known ligands derived from this compound.

ADMET Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design phase. This helps to filter out molecules that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

By integrating these computational tools with the versatile synthetic chemistry of this compound, researchers can adopt a more rational, hypothesis-driven approach to drug discovery, accelerating the journey from an initial hit to a clinical candidate.

Q & A

Q. What are the key synthetic routes for 6-Chloro-2-iodopurine, and how can regioselectivity be ensured during halogenation?

The synthesis of this compound typically involves regioselective halogenation of a purine precursor. A validated method starts with hypoxanthine, which undergoes tetrahydropyranyl (THP) protection at the N9 position, followed by lithiation at C2 using Harpoon's base (LDA) and quenching with tributyltin chloride. Subsequent iodination and deprotection yield the target compound. HMBC NMR studies and X-ray crystallography are critical for confirming regioselectivity and structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Detailed protocols for reaction conditions (e.g., stoichiometry, temperature, solvent purity) must be documented. For example, Mitsunobu reactions for nucleobase installation require anhydrous THF, precise equivalents of triphenylphosphine, and diisopropyl azodicarboxylate to achieve consistent yields (~70%) . Always report characterization data (NMR, HPLC) and provide raw spectral files in supplementary materials .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties, such as charge distribution at halogen sites, to predict reactivity. For instance, the C2-iodo group’s polarizability and σ-hole potential make it amenable to Suzuki-Miyaura couplings. Validate predictions by comparing computed activation energies with experimental yields .

Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound?

- Protecting group strategy : Use THP or trityl groups to block N9 during halogenation, preventing unwanted N7/N3 side reactions .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and base strength (e.g., LDA vs. NaH) to favor C2 lithiation over competing pathways .

- In situ monitoring : Use LC-MS or FTIR to detect intermediates and adjust conditions dynamically.

Q. How do researchers reconcile discrepancies between experimental and computational data for halogenated purines?

Systematic validation is required:

- Benchmarking : Test multiple functionals (e.g., B3LYP vs. M06-2X) against experimental crystallographic data to identify the most accurate model .

- Error analysis : Quantify deviations in bond lengths/angles (e.g., C-I vs. C-Cl) and refine computational parameters (basis sets, solvation models) .

- Experimental controls : Repeat syntheses under varying conditions to rule out kinetic artifacts .

Q. What methodologies are used to study the stability of this compound under catalytic conditions?

- Accelerated degradation studies : Expose the compound to Pd catalysts, light, or heat, and monitor decomposition via HPLC.

- Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to test for homolytic cleavage of C-I bonds .

- Isotopic labeling : Use ¹²⁷I NMR or deuterated solvents to track iodine dissociation pathways .

Methodological Guidance

How to design a research question addressing the biological applications of this compound derivatives?

Apply the FINER framework :

- Feasible : Ensure access to synthetic intermediates (e.g., phosphonate derivatives via Mitsunobu reactions) .

- Novel : Investigate understudied targets (e.g., adenosine receptor subtypes).

- Ethical : Use in vitro models before animal studies.

- Relevant : Link to disease mechanisms (e.g., cardiovascular or cancer pathways) .

Q. What experimental controls are critical when analyzing the catalytic activity of this compound in cross-coupling reactions?

- Blank reactions : Omit catalyst/palladium to confirm coupling is metal-mediated.

- Competitive substrates : Compare reactivity with 2-chloro vs. 2-bromo analogs.

- Leaching tests : Filter catalysts early to assess heterogeneous vs. homogeneous pathways .

Tables for Quick Reference

Q. Table 1. Key Synthetic Conditions for this compound Derivatives

Q. Table 2. Computational vs. Experimental Data Comparison

| Parameter | B3LYP/6-31G* Prediction | Experimental (X-ray) | Deviation |

|---|---|---|---|

| C2-I bond length (Å) | 2.15 | 2.12 | 1.4% |

| Cl-C6 bond angle (°) | 120.3 | 121.5 | 1.0% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.